![molecular formula C24H28N2O7S B1239447 (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE CAS No. 90405-01-9](/img/structure/B1239447.png)
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the dibenzo[b,e]thiepine family, which is characterized by a tricyclic structure containing sulfur and nitrogen atoms. It has garnered interest due to its potential use in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE typically involves multiple steps, starting from 6,11-dihydrodibenzo[b,e]thiepin-11-one. The key steps include:
Formation of the Thiepine Ring: The initial step involves the formation of the thiepine ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Diethylaminoacetamido Group: The next step involves the introduction of the diethylaminoacetamido group. This is typically done through a nucleophilic substitution reaction using diethylamine and acetamide derivatives.
Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atom to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and safety.
化学反应分析
Types of Reactions
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen or sulfur atoms, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antiviral agent, particularly against dengue virus. Its unique structure allows it to interact with viral proteins and inhibit replication.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral replication by binding to viral enzymes such as helicases . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the virus from replicating.
相似化合物的比较
Similar Compounds
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound is a precursor in the synthesis of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE and shares a similar core structure.
11-Amino-6,11-dihydro dibenzo[b,e]thiepine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the diethylaminoacetamido group and the dioxide functionality. These features confer specific chemical and biological properties that distinguish it from other dibenzo[b,e]thiepine derivatives.
属性
CAS 编号 |
90405-01-9 |
|---|---|
分子式 |
C24H28N2O7S |
分子量 |
488.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S.C4H4O4/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20;5-3(6)1-2-4(7)8/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
BLMOZBBWUDAFFM-WLHGVMLRSA-N |
SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
同义词 |
11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide amidepin amidepine VUFB 14524 VUFB-14524 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


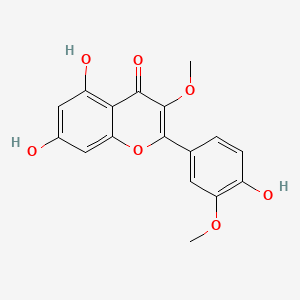

![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)
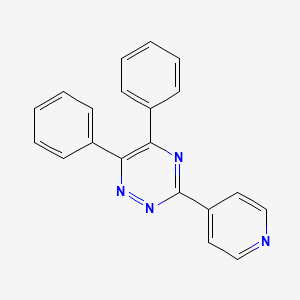
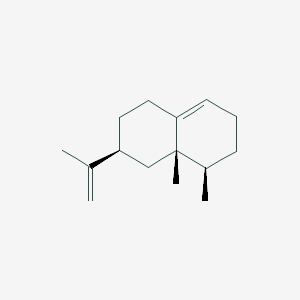
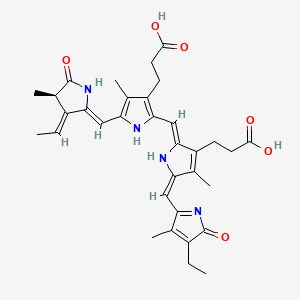
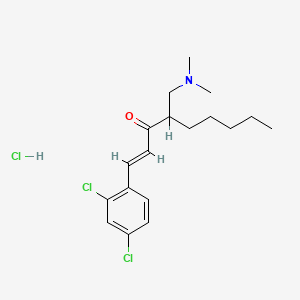
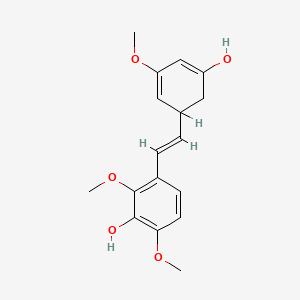
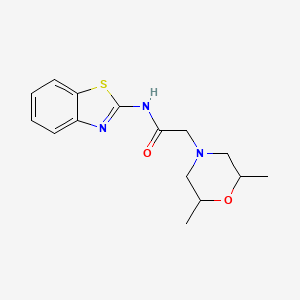
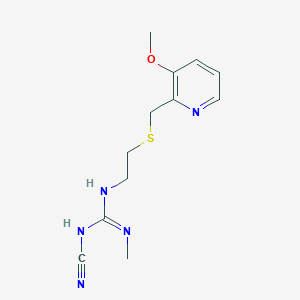
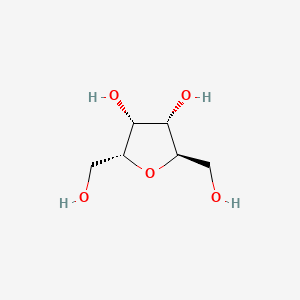
![(S,E)-2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetic acid](/img/structure/B1239385.png)
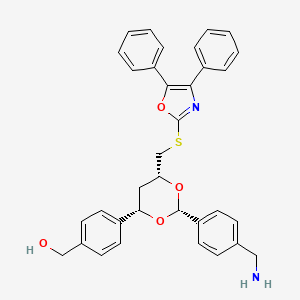
![(16R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B1239388.png)
